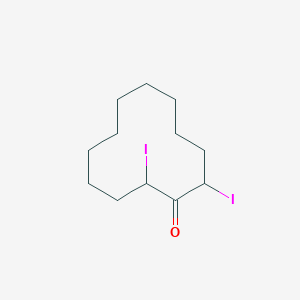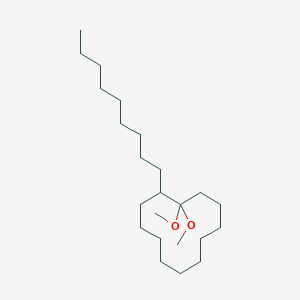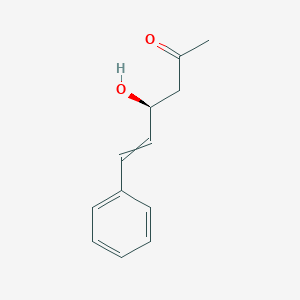![molecular formula C21H17Cl2NO3 B12591818 5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide CAS No. 648922-65-0](/img/structure/B12591818.png)
5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cloro-N-[2-cloro-5-(2-feniletoxi)fenil]-2-hidroxibenzamida: es un compuesto químico conocido por su estructura y propiedades únicas
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 5-Cloro-N-[2-cloro-5-(2-feniletoxi)fenil]-2-hidroxibenzamida generalmente implica múltiples pasos, incluyendo la formación de compuestos intermedios. Un método común implica el uso del acoplamiento de Suzuki–Miyaura, una reacción ampliamente aplicada de formación de enlaces carbono-carbono catalizada por metales de transición . Esta reacción es conocida por sus condiciones suaves y tolerantes a grupos funcionales, lo que la hace adecuada para sintetizar moléculas orgánicas complejas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Los detalles específicos de los métodos de producción industrial a menudo son propiedad y pueden variar entre los fabricantes.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Cloro-N-[2-cloro-5-(2-feniletoxi)fenil]-2-hidroxibenzamida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes formas reducidas.
Sustitución: Los grupos cloro en el compuesto pueden sustituirse por otros grupos funcionales utilizando reactivos apropiados.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean normalmente.
Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como el metóxido de sodio o el terc-butóxido de potasio.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desclorados.
Aplicaciones Científicas De Investigación
5-Cloro-N-[2-cloro-5-(2-feniletoxi)fenil]-2-hidroxibenzamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Biología: El compuesto puede estudiarse por su posible actividad biológica e interacciones con biomoléculas.
Medicina: La investigación puede explorar sus posibles efectos terapéuticos y mecanismos de acción.
Industria: Se puede utilizar en el desarrollo de nuevos materiales o como intermedio en la producción de otros productos químicos.
Mecanismo De Acción
El mecanismo por el cual 5-Cloro-N-[2-cloro-5-(2-feniletoxi)fenil]-2-hidroxibenzamida ejerce sus efectos implica interacciones con dianas moleculares y vías específicas. Las dianas moleculares y las vías exactas pueden variar dependiendo del contexto de su uso. Por ejemplo, en sistemas biológicos, puede interactuar con enzimas o receptores, dando lugar a respuestas bioquímicas específicas.
Comparación Con Compuestos Similares
Compuestos Similares
2-Cloro-N-fenilacetamida: Otro compuesto con un grupo cloro y fenilo, pero con diferentes grupos funcionales y propiedades.
5-Cloro-2-metoxi-N-[2-(4-sulfamoilfenil)etil]benzamida: Un compuesto con elementos estructurales similares pero diferentes sustituyentes.
Singularidad
5-Cloro-N-[2-cloro-5-(2-feniletoxi)fenil]-2-hidroxibenzamida es único debido a su combinación específica de grupos cloro, feniletoxi e hidroxibenzamida
Propiedades
Número CAS |
648922-65-0 |
|---|---|
Fórmula molecular |
C21H17Cl2NO3 |
Peso molecular |
402.3 g/mol |
Nombre IUPAC |
5-chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C21H17Cl2NO3/c22-15-6-9-20(25)17(12-15)21(26)24-19-13-16(7-8-18(19)23)27-11-10-14-4-2-1-3-5-14/h1-9,12-13,25H,10-11H2,(H,24,26) |
Clave InChI |
LGUSSHCASGWUEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCOC2=CC(=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12591737.png)
![4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile](/img/structure/B12591754.png)
![N-(3-methylbutyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591758.png)


![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12591775.png)
![2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12591778.png)


![4-Isothiazolecarboxamide, 3-[(1-phenylpropyl)thio]-5-(3-pyridinylamino)-](/img/structure/B12591794.png)




